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molecular formula C11H10N2O7S B8616303 3-[[4-(Benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]propanoic acid

3-[[4-(Benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]propanoic acid

Cat. No. B8616303
M. Wt: 314.27 g/mol
InChI Key: ODHCHXXWBJERRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07981920B2

Procedure details

14 g of the compound obtained in Step A dissolved in 100 ml of dichloromethane are placed under argon, 10 ml of TFA are added, and then stirring is carried out for 6 hours at ambient temperature.
Name
compound
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-:1][N+:2]1[O:6][N:5]=[C:4]([O:7][CH2:8][CH2:9][C:10]([O:12]C(C)(C)C)=[O:11])[C:3]=1[S:17]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)(=[O:19])=[O:18].C(O)(C(F)(F)F)=O>ClCCl>[O-:1][N+:2]1[O:6][N:5]=[C:4]([O:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])[C:3]=1[S:17]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)(=[O:18])=[O:19]

Inputs

Step One
Name
compound
Quantity
14 g
Type
reactant
Smiles
[O-][N+]1=C(C(=NO1)OCCC(=O)OC(C)(C)C)S(=O)(=O)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
[O-][N+]1=C(C(=NO1)OCCC(=O)O)S(=O)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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